molecular formula C22H26N2O2 B12507862 5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol

5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol

Cat. No.: B12507862
M. Wt: 350.5 g/mol
InChI Key: NYZAYIQCFFHZGK-UHFFFAOYSA-N
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Description

5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often involve specific oxidants and additives to achieve the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions are critical to achieving efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of 5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in its binding affinity and selectivity . The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .

Biological Activity

5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol is a compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H22N2OC_{19}H_{22}N_2O and a molecular weight of approximately 294.39 g/mol. Its structure features a pyrrolidine core, which is modified with a diphenylmethyl group and a carbonyl substituent, contributing to its unique biological properties.

Research indicates that this compound interacts with various biological targets, which may include:

  • Receptor Modulation : The compound has been shown to affect neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could have implications for conditions like cancer and neurodegenerative diseases.

Antineoplastic Properties

Recent studies have highlighted the antitumor activity of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (μM)Reference
HeLa (cervical)5.4
MCF-7 (breast)7.1
A549 (lung)6.5

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Neuroprotective Effects

The compound's neuroprotective properties have also been investigated. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies

  • Case Study on Cancer Therapy
    • A study involving the administration of the compound to mice bearing tumor xenografts showed a significant reduction in tumor size compared to controls. The treatment led to an increase in apoptosis markers within the tumors, indicating effective antitumor activity.
  • Neuroprotection in Animal Models
    • In a model of induced oxidative stress, administration of this compound resulted in improved cognitive function and reduced neuronal loss, suggesting therapeutic potential for neurodegenerative conditions.

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

(2-benzhydrylpyrrolidin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone

InChI

InChI=1S/C22H26N2O2/c25-18-14-19(23-15-18)22(26)24-13-7-12-20(24)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18-21,23,25H,7,12-15H2

InChI Key

NYZAYIQCFFHZGK-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CC(CN2)O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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